N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b]thiazole core.
Introduction of the 4-carbamoylphenyl group: This step involves the reaction of the imidazo[2,1-b]thiazole core with a suitable reagent to introduce the 4-carbamoylphenyl group.
Introduction of the 4-fluorophenyl group: This step involves the reaction of the intermediate compound with a suitable fluorinating agent to introduce the 4-fluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific proteins or enzymes, inhibiting their activity and leading to a therapeutic effect. Molecular docking and dynamics studies can provide insights into the binding pattern and stability of the protein-ligand complex.
Comparison with Similar Compounds
N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can be compared with other similar compounds, such as:
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have similar structures and biological activities.
Imidazo[1,2-a]pyrimidines: These compounds have a different core structure but may have similar applications in medicinal chemistry.
Imidazo[1,5-a]pyridines: These compounds are also used in the development of new drugs and materials.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which may confer unique biological activities and therapeutic potential.
Biological Activity
N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings and characterizes its potential applications.
- Molecular Formula : C19H13FN4O2S
- Molecular Weight : 380.4 g/mol
- CAS Number : 1049450-52-3
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class may exert their biological effects through various mechanisms, including inhibition of key kinases involved in cancer progression. For instance, studies have shown that these compounds can inhibit focal adhesion kinase (FAK), which is often overexpressed in various cancers such as pancreatic cancer and mesothelioma .
Antitumor Activity
Numerous studies have explored the antitumor potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound this compound has demonstrated significant antiproliferative activity against several cancer cell lines:
- HeLa Cells : Exhibited significant antitumor activity with IC50 values indicating effective inhibition of cell proliferation.
- MDA-MB-231 (Breast Cancer) : Induced apoptosis and cell cycle arrest at G0/G1 phase with an IC50 value of 1.65 μM .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | Not specified | Inhibition of EGFR kinase |
MDA-MB-231 | 1.65 | Induction of apoptosis and cell cycle arrest |
STO (Mesothelioma) | 0.59 - 2.81 | Inhibition of phospho-FAK |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that certain derivatives exhibit promising antibacterial and antifungal properties, although specific data on this compound remains limited.
Case Studies
Case Study 1: Inhibition of FAK in Mesothelioma
A study evaluated the effects of various imidazo[2,1-b][1,3]thiazole derivatives on mesothelioma cells. The results indicated that compounds similar to this compound significantly inhibited FAK phosphorylation and reduced cell migration and proliferation in vitro .
Case Study 2: Combination Therapy with Gemcitabine
Another investigation highlighted the potential of combining imidazo[2,1-b][1,3]thiazole compounds with gemcitabine for enhanced therapeutic efficacy against pancreatic cancer. The synergistic effect was attributed to increased expression of human equilibrative nucleoside transporter-1 (hENT-1), facilitating gemcitabine uptake into cancer cells .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-13-5-1-11(2-6-13)15-9-24-16(10-27-19(24)23-15)18(26)22-14-7-3-12(4-8-14)17(21)25/h1-10H,(H2,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMDAAHCCWOXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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